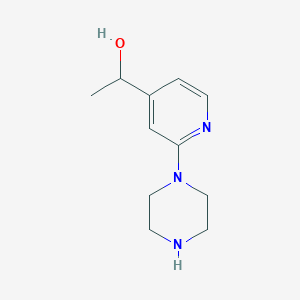
1-(2-Piperazin-1-ylpyridin-4-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Piperazin-1-ylpyridin-4-yl)ethanol is a chemical compound with the molecular formula C11H17N3O It is characterized by the presence of a piperazine ring attached to a pyridine ring, with an ethanol group at the 4-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Piperazin-1-ylpyridin-4-yl)ethanol typically involves the reaction of 2-chloropyridine with piperazine, followed by the introduction of the ethanol group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Reaction of 2-chloropyridine with piperazine: This step forms the piperazine-pyridine intermediate.
Introduction of the ethanol group: This can be achieved through various methods, including the use of ethylene oxide or other suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(2-Piperazin-1-ylpyridin-4-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The piperazine and pyridine rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Conditions vary depending on the substituents, but typical reagents include halogens, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperazine or pyridine rings.
Scientific Research Applications
1-(2-Piperazin-1-ylpyridin-4-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Piperazin-1-ylpyridin-4-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with various biological molecules, while the ethanol group can form hydrogen bonds, enhancing the compound’s binding affinity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Piperazin-1-ylpyridin-3-yl)ethanol
- 1-(2-Piperazin-1-ylpyridin-5-yl)ethanol
- 1-(2-Piperazin-1-ylpyridin-6-yl)ethanol
Uniqueness
1-(2-Piperazin-1-ylpyridin-4-yl)ethanol is unique due to the specific position of the ethanol group on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of both piperazine and pyridine rings also provides a versatile scaffold for further functionalization and application in various fields.
Properties
Molecular Formula |
C11H17N3O |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-(2-piperazin-1-ylpyridin-4-yl)ethanol |
InChI |
InChI=1S/C11H17N3O/c1-9(15)10-2-3-13-11(8-10)14-6-4-12-5-7-14/h2-3,8-9,12,15H,4-7H2,1H3 |
InChI Key |
BAOHTXMXGHBJGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=NC=C1)N2CCNCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


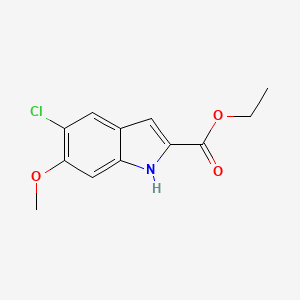
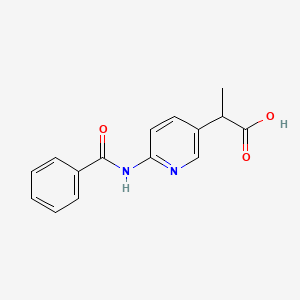
![1-Benzyl-3-bromopyrrolo[2,3-c]pyridine](/img/structure/B13869883.png)
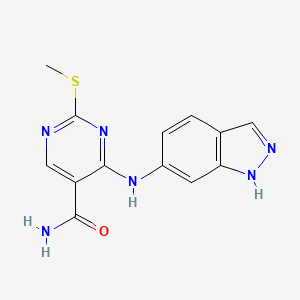

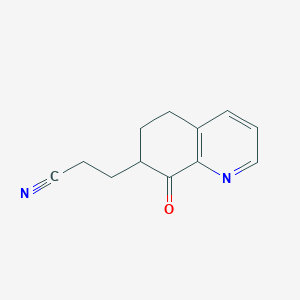
![tert-butyl N-[(4-bromo-6-methoxy-1,5-naphthyridin-3-yl)amino]carbamate](/img/structure/B13869906.png)
![4-[(2-Cyclopent-2-en-1-ylacetyl)amino]-2-hydroxybenzoic acid](/img/structure/B13869908.png)
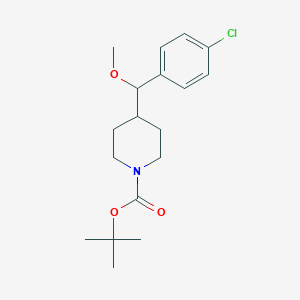
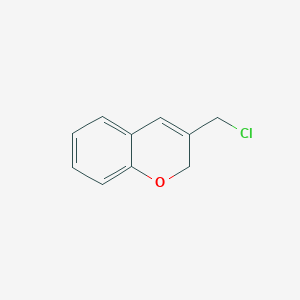
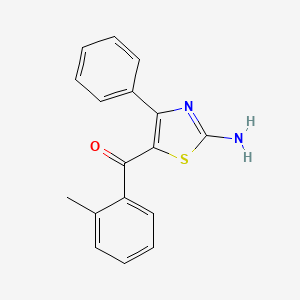
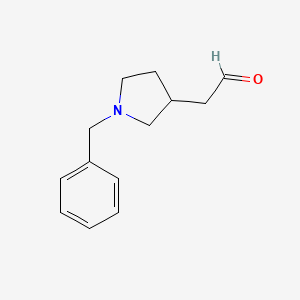
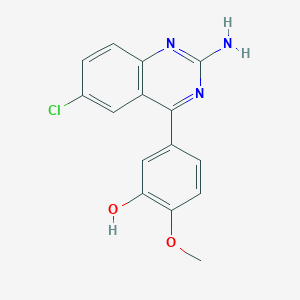
![6-[(5-methylsulfonylthiophen-2-yl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13869935.png)
